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Compound of Interest

Compound Name: Quinoline-2-carbonitrile

Cat. No.: B074147 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of

numerous therapeutic agents. The introduction of a cyano group at the 2-position imparts

unique reactivity to the quinoline ring system, making 2-cyanoquinoline a valuable and versatile

building block for the synthesis of a diverse array of functionalized molecules. This technical

guide provides a comprehensive overview of the reactivity of 2-cyanoquinoline, detailing its

synthesis, key reactions, and applications, with a focus on providing actionable experimental

protocols and quantitative data.

Spectroscopic and Structural Data of 2-
Cyanoquinoline
A thorough understanding of the spectroscopic signature of 2-cyanoquinoline is essential for

reaction monitoring and product characterization. The following data represents typical

spectroscopic values for the parent compound.
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Spectroscopic Data Description

¹H NMR (CDCl₃, 400 MHz)

δ (ppm): 8.32 (d, J=8.4 Hz, 1H), 8.19 (d, J=8.4

Hz, 1H), 7.90 (d, J=8.2 Hz, 1H), 7.82 (ddd,

J=8.4, 6.9, 1.5 Hz, 1H), 7.65 (ddd, J=8.2, 6.9,

1.2 Hz, 1H), 7.58 (d, J=8.4 Hz, 1H).

¹³C NMR (CDCl₃, 100 MHz)
δ (ppm): 147.8, 146.2, 137.2, 132.9, 130.4,

129.8, 128.0, 127.9, 127.6, 117.8, 114.9.

IR (KBr)
ν (cm⁻¹): 2235 (C≡N stretch), 1615, 1590, 1500

(aromatic C=C stretch).

Mass Spectrum (EI) m/z (%): 154 (M⁺, 100), 127 (M⁺ - HCN, 45).

Synthesis of 2-Cyanoquinoline
The primary route for the synthesis of 2-cyanoquinoline often involves the cyanation of a pre-

formed quinoline ring, typically via an N-oxide intermediate.

Synthesis from Quinoline N-oxide
A regioselective cyanation of quinoline N-oxides can be achieved using trimethylsilyl cyanide

(TMSCN) as the cyanating agent.[1]

Experimental Protocol:

Reactants: Quinoline N-oxide (1 mmol), Trimethylsilyl cyanide (TMSCN, 1.5 mmol), and

(Diacetoxyiodo)benzene (PIDA, 1.2 mmol).

Solvent: Dichloromethane (DCM, 10 mL).

Procedure:

To a solution of quinoline N-oxide in DCM, add TMSCN and PIDA.

Stir the reaction mixture at room temperature for 4-6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium

bicarbonate.

Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl

acetate).

Substrate Product Yield (%)

Quinoline N-oxide 2-Cyanoquinoline 85

4-Methylquinoline N-oxide 4-Methyl-2-cyanoquinoline 82

6-Methoxyquinoline N-oxide 6-Methoxy-2-cyanoquinoline 88

Key Reactions of 2-Cyanoquinoline
The electron-withdrawing nature of the cyano group at the 2-position significantly influences the

reactivity of the quinoline ring, making it susceptible to a variety of transformations.

Nucleophilic Aromatic Substitution
The cyano group at the C2 position can act as a leaving group in nucleophilic aromatic

substitution (SNAr) reactions, although it is less facile than with a halogen substituent. More

commonly, the cyano group is introduced via nucleophilic substitution on a 2-haloquinoline. The

following protocol for the synthesis of 2-aminoquinoline from 2-chloroquinoline is illustrative of

the SNAr reactivity at the 2-position.[2]

Experimental Protocol: Synthesis of 2-Morpholinoquinoline from 2-Chloroquinoline[2]

Reactants: 2-Chloroquinoline (10 mmol), Morpholine (12 mmol).

Catalyst System: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.1 mmol), 2-

Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.2 mmol).

Base: Sodium tert-butoxide (12 mmol).
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Solvent: Toluene (20 mL).

Procedure:

In an oven-dried Schlenk tube, combine 2-chloroquinoline, sodium tert-butoxide,

Pd₂(dba)₃, and XPhos.

Evacuate and backfill the tube with argon three times.

Add toluene and morpholine via syringe.

Heat the reaction mixture at 100 °C for 12 hours.

After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.

Concentrate the filtrate under reduced pressure and purify the residue by column

chromatography on silica gel.

Amine Yield (%)

Morpholine 95

Aniline 88

n-Butylamine 91

Reduction of the Cyano Group
The cyano group of 2-cyanoquinoline can be reduced to an aminomethyl group, providing

access to 2-(aminomethyl)quinoline derivatives. A common method for the reduction of nitriles

is using zinc dust in the presence of acetic acid.[3]

Experimental Protocol: Reductive Cyclization to form 2-Amino-3-substituted Quinolines[3]

This protocol describes the reduction of a nitrile in a precursor to form a 2-aminoquinoline

derivative, demonstrating the principle of nitrile reduction in this context.

Reactants: 3-(2-nitrophenyl)acrylonitrile derivative (1 mmol), Zinc dust (4 mmol).
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Solvent: Ethanol (5 mL).

Reagent: Acetic acid (0.2 mL).

Procedure:

To a solution of the 3-(2-nitrophenyl)acrylonitrile derivative in ethanol, add zinc dust and

acetic acid.

Stir the mixture at reflux for 1-2 hours.

Monitor the reaction by TLC.

After completion, quench the reaction with water (30 mL) and extract with chloroform.

Dry the organic layer and concentrate under reduced pressure.

Purify the product by recrystallization.

Substituent on Acrylonitrile Product Yield (%)

-CO₂Et
Ethyl 2-aminoquinoline-3-

carboxylate
92

-Ph 2-Amino-3-phenylquinoline 85

-p-Cl-Ph
2-Amino-3-(4-

chlorophenyl)quinoline
88

Hydrolysis of the Cyano Group
The cyano group can be hydrolyzed under acidic or basic conditions to yield quinoline-2-

carboxylic acid, a valuable intermediate for the synthesis of various derivatives, including

amides and esters.[4][5]

Experimental Protocol: Hydrolysis of 2-Cyanoquinoline

Reactants: 2-Cyanoquinoline (10 mmol).
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Reagent: Concentrated Hydrochloric Acid (20 mL).

Procedure:

Add 2-cyanoquinoline to concentrated hydrochloric acid.

Heat the mixture at reflux for 4-6 hours.

Cool the reaction mixture in an ice bath.

Adjust the pH to ~4 with a concentrated sodium hydroxide solution, causing the product to

precipitate.

Collect the precipitate by filtration, wash with cold water, and dry.

Recrystallize from ethanol to obtain pure quinoline-2-carboxylic acid.

Product Yield (%)

Quinoline-2-carboxylic acid ~90

Reaction with Grignard Reagents
Grignard reagents add to the electrophilic carbon of the nitrile group to form an intermediate

imine, which upon acidic workup, yields a ketone.[6][7] This reaction provides a route to 2-

acylquinoline derivatives.

Experimental Protocol: General Procedure for Grignard Addition to 2-Cyanoquinoline

Reactants: 2-Cyanoquinoline (10 mmol), Grignard reagent (e.g., Phenylmagnesium bromide,

12 mmol).

Solvent: Anhydrous diethyl ether or THF (30 mL).

Procedure:

Dissolve 2-cyanoquinoline in the anhydrous solvent in a flame-dried flask under an inert

atmosphere.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.organic-chemistry.org/namedreactions/grignard-reaction.shtm
https://www.masterorganicchemistry.com/reaction-guide/addition-of-grignard-reagents-to-nitriles-to-give-ketones-after-hydrolysis/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cool the solution to 0 °C in an ice bath.

Add the Grignard reagent dropwise with stirring.

After the addition is complete, allow the reaction to warm to room temperature and stir for

an additional 2-4 hours.

Quench the reaction by slowly adding a saturated aqueous solution of ammonium

chloride.

Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium

sulfate.

Concentrate the organic layer and purify the resulting ketone by column chromatography

or recrystallization.

Grignard Reagent Product Expected Yield (%)

Phenylmagnesium bromide 2-Benzoylquinoline 70-80

Ethylmagnesium bromide 2-Propanoylquinoline 65-75

Applications in Medicinal Chemistry: Targeting the
PI3K/Akt/mTOR Signaling Pathway
Quinoline derivatives are of significant interest in drug discovery due to their diverse biological

activities.[8] Notably, several quinoline-based compounds have been investigated as inhibitors

of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[9][10][11]

Inhibition of this pathway can lead to decreased cell proliferation and survival, and induction of

apoptosis.

The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell

growth, proliferation, survival, and metabolism.[1][3][12] The binding of growth factors to

receptor tyrosine kinases (RTKs) activates PI3K, which in turn phosphorylates PIP2 to PIP3.

PIP3 recruits and activates Akt. Activated Akt then phosphorylates a range of downstream
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targets, including mTOR, which ultimately leads to the regulation of protein synthesis and cell

cycle progression.
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Click to download full resolution via product page

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-cyanoquinoline

derivatives.

Experimental Workflow for Assessing PI3K Inhibition
The following workflow outlines a general procedure for evaluating the inhibitory activity of

synthesized 2-cyanoquinoline derivatives against the PI3K enzyme.
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Caption: Experimental workflow for the evaluation of 2-cyanoquinoline derivatives as PI3K

inhibitors.
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Conclusion
2-Cyanoquinoline is a highly reactive and versatile scaffold that provides access to a wide

range of functionalized quinoline derivatives. Its utility is particularly evident in the field of

medicinal chemistry, where its derivatives have shown promise as inhibitors of critical signaling

pathways, such as the PI3K/Akt/mTOR pathway. The synthetic and reaction protocols provided

in this guide offer a foundation for researchers to explore the rich chemistry of 2-cyanoquinoline

and to develop novel molecules with potential therapeutic applications. The continued

investigation into the reactivity and biological activity of this important heterocyclic core will

undoubtedly lead to further advancements in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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